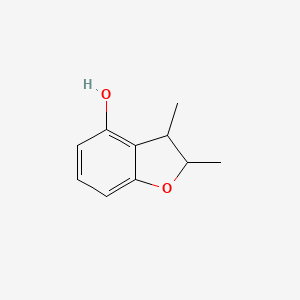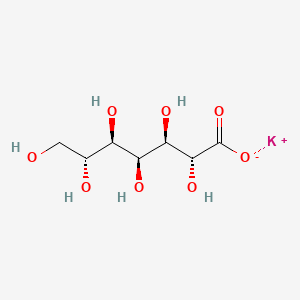
Potassium glucoheptonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium glucoheptonate is a chemical compound with the molecular formula C7H13KO8. It is a potassium salt of glucoheptonic acid and is known for its excellent chelating properties. This compound is widely used in various industries due to its ability to form stable complexes with metal ions, making it an effective sequestrant and dispersant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium glucoheptonate can be synthesized through the reaction of glucoheptonic acid with potassium hydroxide. The reaction typically involves dissolving glucoheptonic acid in water, followed by the addition of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the use of high-purity glucoheptonic acid and potassium hydroxide, with careful control of reaction parameters to ensure high yield and purity of the final product. The solution is then concentrated and crystallized to obtain the solid this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium glucoheptonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucoheptonic acid derivatives.
Reduction: Reduction reactions can convert it back to glucoheptonic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed:
Oxidation: Glucoheptonic acid derivatives.
Reduction: Glucoheptonic acid.
Substitution: Metal glucoheptonates (e.g., sodium glucoheptonate, calcium glucoheptonate).
Applications De Recherche Scientifique
Potassium glucoheptonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in analytical chemistry to sequester metal ions.
Biology: It is used in biological studies to stabilize metal ions in solution.
Medicine: It is used in pharmaceutical formulations to enhance the stability and bioavailability of metal-containing drugs.
Industry: It is used in water treatment, textile dyeing, and detergent formulations due to its strong chelating properties.
Mécanisme D'action
The primary mechanism by which potassium glucoheptonate exerts its effects is through chelation. It forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the coordination of the metal ion with the oxygen atoms of the glucoheptonate molecule, forming a stable ring structure.
Comparaison Avec Des Composés Similaires
Sodium glucoheptonate: Similar in structure and function, but with sodium as the cation.
Calcium glucoheptonate: Used in similar applications but with calcium as the cation.
Magnesium glucoheptonate: Another similar compound with magnesium as the cation.
Uniqueness: Potassium glucoheptonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective in applications where strong chelation is required, such as in water treatment and pharmaceutical formulations.
Propriétés
Numéro CAS |
68084-27-5 |
|---|---|
Formule moléculaire |
C7H13KO8 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
potassium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
Clé InChI |
ORUCCVLWOQSRMC-WYRLRVFGSA-M |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+] |
SMILES canonique |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride](/img/structure/B14152528.png)
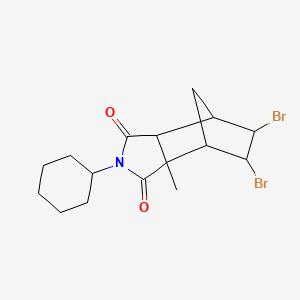
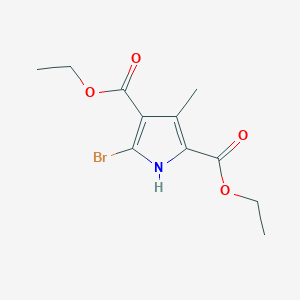

![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)

![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
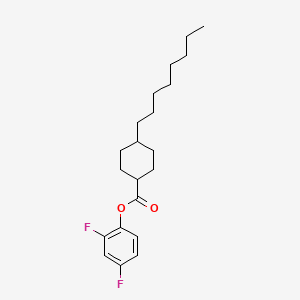
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
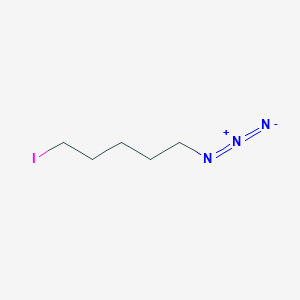
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)
